molecular formula C16H9Cl2NO2S B1438525 2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid CAS No. 1171069-11-6

2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid

Cat. No. B1438525
CAS RN: 1171069-11-6
M. Wt: 350.2 g/mol
InChI Key: CGGSFLCKIJOGAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Scientific Research Applications

Drug Discovery and Development

2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid: is a compound that has garnered attention in the field of drug discovery due to its quinoline scaffold. Quinoline and its derivatives are known for their broad spectrum of biological activities, making them a valuable asset in the development of new pharmaceuticals . The dichlorophenyl group may add to the compound’s ability to interact with various biological targets, potentially leading to the discovery of novel therapeutics.

Synthesis of Biologically Active Molecules

The compound serves as a precursor in the synthesis of various biologically active molecules. Its unique structure allows for the creation of complex molecules that can exhibit a range of activities, from antibacterial to anticancer properties. The thioquinoline moiety, in particular, is a key feature that can be exploited to enhance the activity of synthesized molecules .

Photodynamic Therapy

In the medical field, quinoline derivatives are explored for their use in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to destroy cancer cells. The unique properties of 2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid could make it a candidate for developing new photosensitizers for PDT.

Each of these applications leverages the unique chemical structure of 2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid to explore new frontiers in scientific research. The compound’s versatility is a testament to the importance of quinoline derivatives in various fields of study and their potential to contribute to significant advancements in technology and medicine .

properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfanylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2S/c17-11-5-3-6-12(18)15(11)22-14-8-10(16(20)21)9-4-1-2-7-13(9)19-14/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGSFLCKIJOGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)SC3=C(C=CC=C3Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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